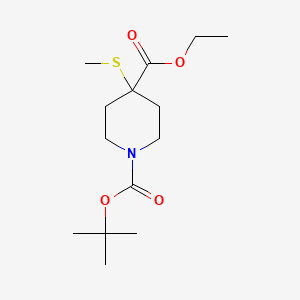

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate

Vue d'ensemble

Description

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate (TBEPMD) is a synthetic organic compound belonging to the class of piperidine-based sulfonamides. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. TBEPMD has been extensively studied in recent years due to its potential applications in the fields of medicinal chemistry, agrochemistry, and materials science.

Applications De Recherche Scientifique

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines

- Application : N-tert-Butanesulfinyl aldimines and ketimines are used for the asymmetric synthesis of amines. This method efficiently synthesizes a variety of enantioenriched amines, including alpha-branched amines, alpha, and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

O-tert-Butyltyrosine as an NMR Tag

- Application : O-tert-Butyltyrosine, an unnatural amino acid, is used as an NMR tag in protein research. Its tert-butyl group presents an easily detectable NMR signal, allowing for the observation and assignment of resonances in large molecular systems and the measurement of submicromolar ligand binding affinities (Chen et al., 2015).

Microbial Degradation of Fuel Oxygenates

- Application : Methyl tert-butyl ether (MTBE) and related compounds are used as gasoline additives to enhance octane index and combustion efficiency. Their environmental fate and microbial degradation, especially under aerobic conditions, have been a significant area of research (Fayolle, Vandecasteele, & Monot, 2001).

Synthesis of Protected 1,2-Amino Alcohols

- Application : tert-Butanesulfinyl aldimines and ketimines are precursors in synthesizing protected 1,2-amino alcohols. This method achieves high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).

Study of Core-Level Binding Energy Shifts

- Application : Understanding the shifts in core-level binding energies in compounds like tert-butyl alcohols provides insights into their proton affinity and Lewis basicity, which is crucial in various chemical reactions (Martin & Shirley, 1974).

Solubility of Fuel Oxygenates in Water

- Application : The solubility of methyl tert-butyl ether (MTBE) and other fuel oxygenates in water is a key factor in assessing the environmental impact and transport of these pollutants (Gonzalez-Olmos & Iglesias, 2008).

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride in Fluorination

- Application : This compound is used as a fluorinating agent, with applications in drug discovery due to its stability and reactivity. It shows promise in converting various functional groups to fluorinated analogs, which is crucial in pharmaceutical research (Umemoto, Singh, Xu, & Saito, 2010).

One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines

- Application : A one-pot method for synthesizing tert-butanesulfinyl-protected amines from ketones. This method is significant for developing efficient synthetic pathways in organic chemistry (Borg, Cogan, & Ellman, 1999).

Determination of Methyl tert-Butyl Ether and Degradation Products in Water

- Application : An analytical method for detecting fuel oxygenates like methyl tert-butyl ether and their degradation products in water, which is essential for monitoring environmental pollution (Church et al., 1997).

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGKTXXUBMJMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)

![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)